molecular formula C11H11NO5 B8570912 2-(1,3-Dihydroxypropan-2-yloxy)isoindoline-1,3-dione

2-(1,3-Dihydroxypropan-2-yloxy)isoindoline-1,3-dione

Cat. No. B8570912
M. Wt: 237.21 g/mol
InChI Key: BEVHZNIJSVHOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08507676B2

Procedure details

Hydrazine monohydrate (3.96 mg, 0.124 mmol) was added to a solution of 2-(2-hydroxyethoxy)isoindoline-1,3-dione (produced with a similar procedure for intermediate B) (25.6 mg, 0.124 mmol) in 5 mL of MeOH. The solution was heated at reflux for 2 h and then cooled to rt. White precipitate was filtered off and 1-(3-(quinolin-6-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethanone (41.2) (15 mg, 0.049 mmol) was added. The pH value of the solution was adjusted to 5-6 with 1N HCl solution. The reaction solution was then stirred at it for 2 h. Solvent was evaporated and the crude was purified by HPLC (acidic with 0.05% TFA) to give 8 mg (44.5%) of the title compound as a white TFA salt. 1H-NMR (400 MHz, MeOH-d4) δ ppm 9.09 (s, 1H), 8.93 (d, 1H), 8.27 (s, 1H), 8.16 (m, 3H), 7.98 (d, 1H), 7.93 (m, 1H), 4.92 (s, 2H), 4.38 (t, 2H), 3.86 (t, 2H), 2.34 (s, 3H). LC-MS (method B): [MH]+=363.1, tR=2.31 min.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3.96 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH2:1].NN.[OH:4][CH2:5][CH2:6][O:7][N:8]1[C:16](=[O:17])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]1=[O:18].[CH3:19]O>>[OH:4][CH2:5][CH:6]([O:7][N:8]1[C:9](=[O:18])[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:16]1=[O:17])[CH2:19][OH:1] |f:0.1|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3.96 mg
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCON1C(C2=CC=CC=C2C1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC(CO)ON1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.